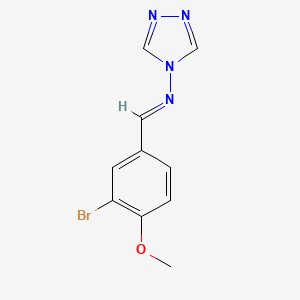![molecular formula C14H8F3N3O5 B3848837 4-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848837.png)
4-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone
Overview
Description
4-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NB001, and it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of cancer cells and immune cells.
Mechanism of Action
The mechanism of action of NB001 involves the inhibition of 4-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone, which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of intracellular pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, cancer cells and immune cells, which have a high demand for nucleotides, are selectively targeted and undergo apoptosis.
Biochemical and Physiological Effects:
NB001 has been shown to have significant biochemical and physiological effects on cancer cells and immune cells. Studies have demonstrated that NB001 induces cell cycle arrest and apoptosis in cancer cells, while enhancing the immune response by promoting T cell activation and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of NB001 for lab experiments is its potent and selective inhibition of 4-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone, which makes it a valuable tool for studying the de novo pyrimidine synthesis pathway. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of NB001. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Scientific Research Applications
NB001 has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its anticancer properties. Studies have shown that NB001 has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
4-[(E)-2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O5/c15-14(16,17)12-4-8(18-13(21)19-12)2-1-7-3-10-11(25-6-24-10)5-9(7)20(22)23/h1-5H,6H2,(H,18,19,21)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBXHPBLPTMGI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(E)-2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{2-[5-(4-chloro-3-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848761.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848765.png)
![N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3848770.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B3848776.png)
![6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848781.png)
![N-isobutyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848785.png)
![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848786.png)
![N-{[5-(5-chloro-4-methyl-2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848796.png)
![N-(3-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848798.png)
![3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B3848805.png)
![N-{[5-(2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848808.png)
![2-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B3848824.png)
![6-{2-[5-(3-chloro-4-methoxyphenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848828.png)